3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide
CAS No.:
Cat. No.: VC13513767
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11F3N2O2 |
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Molecular Weight | 248.20 g/mol |
IUPAC Name | 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide |
Standard InChI | InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) |
Standard InChI Key | BHPZNSZHHVDBDS-UHFFFAOYSA-N |
SMILES | CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide core (C₆H₅CONH₂) modified with three key substituents:
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N-ethyl group: A two-carbon alkyl chain attached to the amide nitrogen.
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3-amino group: A primary amine (–NH₂) at the meta position of the benzene ring.
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4-trifluoromethoxy group: A trifluoromethoxy (–OCF₃) moiety at the para position.
This configuration combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, creating a polarized aromatic system that influences reactivity and intermolecular interactions .
Physicochemical Parameters
While experimental data for the exact compound are scarce, estimates can be derived from structurally similar molecules:
The trifluoromethoxy group significantly enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability in pharmacological contexts.
Synthetic Pathways
Retrosynthetic Analysis
The compound can be conceptualized as arising from three key building blocks:
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Benzene ring: Functionalized with amino and trifluoromethoxy groups.
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Amide linkage: Formed between the aromatic carboxylic acid and ethylamine.
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Trifluoromethoxy introduction: Requires specialized fluorination reagents.
Proposed Synthesis Route
A plausible multi-step synthesis could involve:
Step 1: Nitration and Trifluoromethoxylation
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Starting material: 4-hydroxybenzoic acid.
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Nitration at position 3 using HNO₃/H₂SO₄ to yield 3-nitro-4-hydroxybenzoic acid.
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Trifluoromethoxylation via OCF₃ introduction using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions .
Step 2: Reduction of Nitro Group
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Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 3-amino-4-(trifluoromethoxy)benzoic acid .
Step 3: Amide Formation
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Activation of the carboxylic acid as an acid chloride (SOCl₂) followed by reaction with ethylamine to form the final amide .
Step 4: Purification
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Recrystallization from ethanol/water or chromatography on silica gel.
Biological Activity and Mechanisms
Hypothesized Targets
Based on structural analogs, 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide may interact with:
Enzyme Systems
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Cyclooxygenase-2 (COX-2): Fluorinated benzamides often exhibit anti-inflammatory activity via COX-2 inhibition.
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Histone Deacetylases (HDACs): The amino group could coordinate zinc in HDAC active sites, similar to vorinostat derivatives .
Receptor Targets
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G Protein-Coupled Receptors (GPCRs): The trifluoromethoxy group may enhance binding to amineergic receptors (e.g., serotonin 5-HT₃).
Structure-Activity Relationships (SAR)
Key structural features influencing activity:
Challenges and Future Directions
Synthetic Hurdles
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Trifluoromethoxylation Efficiency: Current methods for –OCF₃ introduction suffer from low yields (<50%) .
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Amino Group Protection: Requires careful deprotection to avoid side reactions during synthesis.
Biological Testing Priorities
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In vitro cytotoxicity screening against NCI-60 cell lines.
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Pharmacokinetic profiling of absorption/distribution properties.
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Target identification via protein affinity chromatography.
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